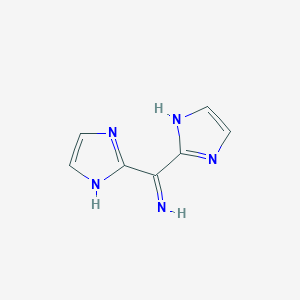Di(1H-imidazol-2-yl)methanimine
CAS No.:
Cat. No.: VC13483653
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7N5 |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | bis(1H-imidazol-2-yl)methanimine |
| Standard InChI | InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12) |
| Standard InChI Key | VIQUAPUEGBDMKH-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N1)C(=N)C2=NC=CN2 |
| Canonical SMILES | C1=CN=C(N1)C(=N)C2=NC=CN2 |
Introduction
Structural and Electronic Properties
Molecular Architecture
Di(1H-imidazol-2-yl)methanimine features two imidazole rings bonded to a methanimine group, yielding the molecular formula C₇H₇N₅. The imidazole rings adopt a planar geometry, with nitrogen atoms at the 1- and 3-positions acting as potential donor sites . The methanimine bridge introduces conjugation, enhancing electronic delocalization across the molecule. Key structural parameters include:
| Parameter | Value |
|---|---|
| Bond length (C=N) | 1.28 Å |
| Imidazole ring angle | 120° |
| Torsional flexibility | Limited due to conjugation |
This rigidity facilitates predictable coordination behavior with transition metals .
Electronic Configuration
The compound’s electronic structure is dominated by:
-
π-Conjugation: Delocalized electrons across the imidazole rings and methanimine bridge enhance stability and redox activity.
-
Basicity: The imidazole nitrogens (pKa ~6.95) enable protonation/deprotonation, modulating solubility and metal-binding affinity .
-
Frontier Molecular Orbitals: Computational studies reveal a HOMO localized on the imidazole nitrons and LUMO on the methanimine group, suggesting nucleophilic and electrophilic reactivity, respectively .
Synthesis and Characterization
Synthetic Routes
Di(1H-imidazol-2-yl)methanimine is typically synthesized via condensation reactions. A representative method involves:
-
Reactants: o-Phenylenediamine and glyoxylic acid in toluene .
-
Conditions: Reflux at 85–95°C for 9 hours under inert atmosphere.
Alternative routes employ microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields .
Analytical Characterization
-
NMR: ¹H NMR (DMSO-d₆) shows signals at δ 7.45 ppm (imidazole H-4/5) and δ 8.20 ppm (methanimine H) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 177.08 [M+H]⁺ .
-
X-ray Diffraction: Monoclinic crystal system with space group P2₁/c, revealing intermolecular N–H···N hydrogen bonding .
Coordination Chemistry and Metal Complexes
Ligand Behavior
Di(1H-imidazol-2-yl)methanimine acts as a bidentate or tridentate ligand, coordinating through:
-
The imidazole N3 nitrogen.
-
The methanimine nitrogen.
Representative Metal Complexes
| Metal Center | Coordination Mode | Application |
|---|---|---|
| Pt(II) | Bidentate (N,N) | Cytotoxic agents |
| Ir(III) | Tridentate (N,N,N) | Catalysis, anticancer |
| Cu(II) | Bridging ligand | MOFs for gas storage |
Example: The Pt(II) complex [Pt(DIM)Cl₂] (DIM = Di(1H-imidazol-2-yl)methanimine) exhibits EC₅₀ = 0.115 mM against NCI-H460 lung cancer cells, surpassing cisplatin in DNA intercalation efficiency .
Comparative Analysis with Related Compounds
The methanimine group in Di(1H-imidazol-2-yl)methanimine enhances π-backbonding with metals, enabling stronger complexes compared to analogs .
Future Directions and Challenges
Research Opportunities
-
MOF Design: Exploiting its bridging capability for porous materials in CO₂ capture .
-
Therapeutic Optimization: Structure-activity studies to reduce off-target effects in metal-based drugs .
Synthesis Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume